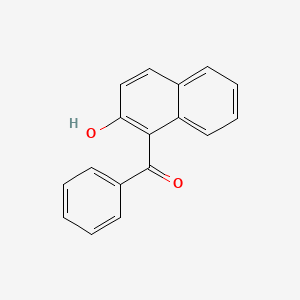
Cyclohexene, 1-hexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 1-hexyl- is an organic compound with the molecular formula C12H22 and a molecular weight of 166.3031 g/mol . . This compound is a derivative of cyclohexene, where a hexyl group is attached to the cyclohexene ring. It is a colorless liquid at room temperature and has various applications in chemical research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-hexyl- can be synthesized through several methods. One common method involves the alkylation of cyclohexene with hexyl halides in the presence of a strong base . Another method is the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid . The reaction conditions typically involve heating the mixture to facilitate the dehydration process .
Industrial Production Methods
In industrial settings, cyclohexene, 1-hexyl- is often produced through the partial hydrogenation of benzene . This process involves the use of a catalyst to selectively hydrogenate benzene to cyclohexene, which is then further reacted with hexyl halides to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 1-hexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxygenated products.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions typically use chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexenes.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 1-hexyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexene, 1-hexyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions and participate in redox reactions . The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Cyclohexene, 1-hexyl- can be compared with other similar compounds, such as:
Cyclohexene: A simpler structure without the hexyl group.
Cyclohexane: Fully saturated version of cyclohexene.
Cyclohexanol: An alcohol derivative of cyclohexene.
Uniqueness
The presence of the hexyl group in cyclohexene, 1-hexyl- imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
3964-66-7 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
1-hexylcyclohexene |
InChI |
InChI=1S/C12H22/c1-2-3-4-6-9-12-10-7-5-8-11-12/h10H,2-9,11H2,1H3 |
InChI-Schlüssel |
NEFDOOJYBCQHHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


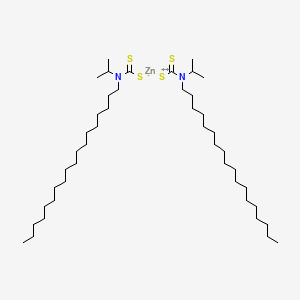
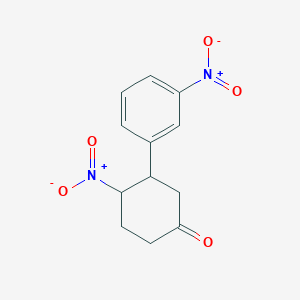
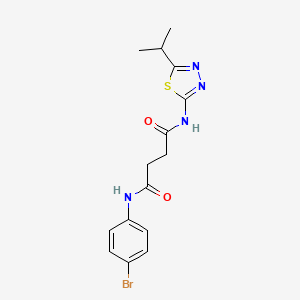
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
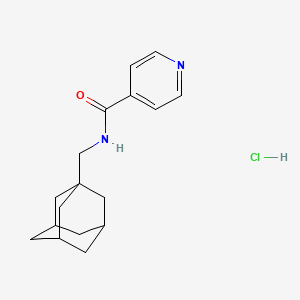
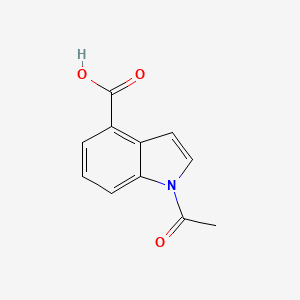
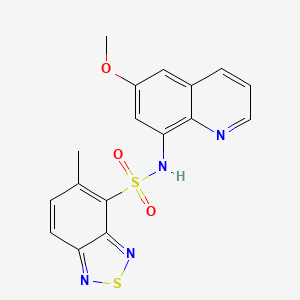
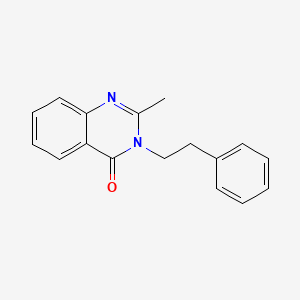


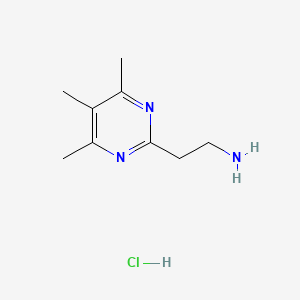
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
